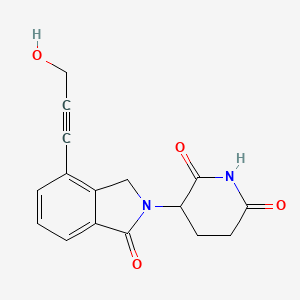
Phthalimidinoglutarimide-propargyl-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1,3-Dihydro-4-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione is a complex organic compound with a unique structure that includes both isoindoline and piperidinedione moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,3-Dihydro-4-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the isoindoline core followed by the introduction of the piperidinedione moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-[1,3-Dihydro-4-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
3-[1,3-Dihydro-4-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in materials science, such as in the development of new polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-[1,3-Dihydro-4-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isoindoline and piperidinedione derivatives, such as:
- 3-[1,3-Dihydro-4-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione
- 4-(3-Hydroxy-1-propyn-1-yl)benzoic acid
Uniqueness
What sets 3-[1,3-Dihydro-4-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione apart is its unique combination of functional groups and structural features
Propiedades
Fórmula molecular |
C16H14N2O4 |
|---|---|
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
3-[7-(3-hydroxyprop-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C16H14N2O4/c19-8-2-4-10-3-1-5-11-12(10)9-18(16(11)22)13-6-7-14(20)17-15(13)21/h1,3,5,13,19H,6-9H2,(H,17,20,21) |
Clave InChI |
OLNTVTXJXBYTOV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



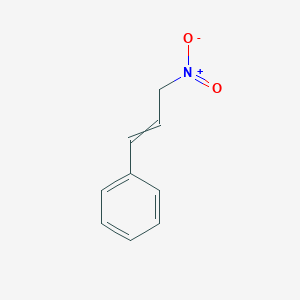


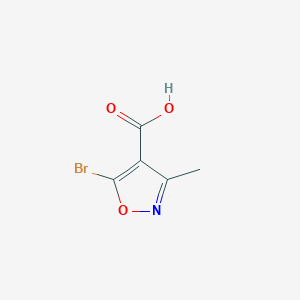
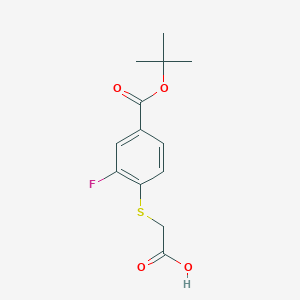
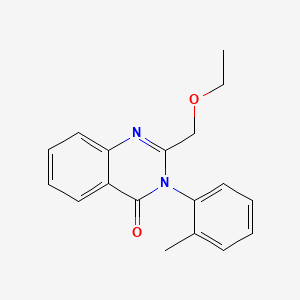

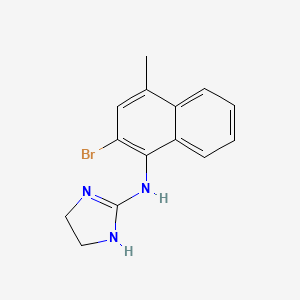
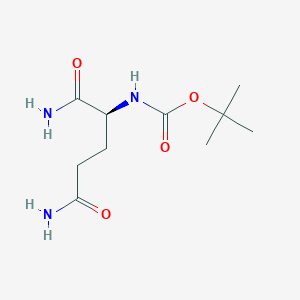
![1-[4-[3-(2-Methyl-1-piperidinyl)propoxy]phenyl]-2-pyrrolidinone](/img/structure/B13936985.png)
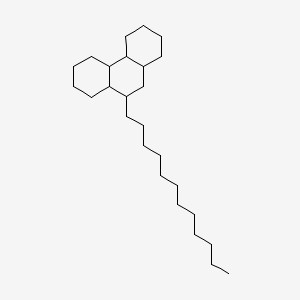

![2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol](/img/structure/B13937004.png)
